4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a pyrimidoindole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE involves multiple steps, including the formation of the pyrimidoindole core and subsequent functionalization. The synthetic route typically starts with the preparation of the indole derivative, followed by cyclization to form the pyrimidoindole structure. The final steps involve the introduction of the methoxy, oxo, and sulfanyl groups, as well as the attachment of the benzamide and pyridinylmethyl moieties. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted analogs.
Scientific Research Applications
4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidoindole core structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other pyrimidoindole derivatives, such as:
- 3-{8-Methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanoic acid .
- Various substituted pyrimidoindoles with different functional groups. Compared to these compounds, 4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H21N5O3S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C25H21N5O3S/c1-33-18-9-10-20-19(12-18)21-22(28-20)24(32)30(25(34)29-21)14-15-5-7-16(8-6-15)23(31)27-13-17-4-2-3-11-26-17/h2-12,28H,13-14H2,1H3,(H,27,31)(H,29,34) |
InChI Key |
KRQUKVGSWNGGCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=N5 |
Origin of Product |
United States |
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